4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
Description
4-Methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold acylated with a propanoyl group at the 1-position and a 4-methoxy-substituted benzene sulfonamide moiety at the 7-position.
Properties
IUPAC Name |
4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-19(22)21-12-4-5-14-6-7-15(13-18(14)21)20-26(23,24)17-10-8-16(25-2)9-11-17/h6-11,13,20H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJRSCNTYLPSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Modifications in Analogous Compounds
The target compound shares a core structure with several analogs, differing primarily in substituents on the benzene sulfonamide ring and the tetrahydroquinoline moiety. Key analogs include:
*Estimated based on structural similarity.
Key Observations:
- Tetrahydroquinoline Modifications: Acylation with propanoyl (target compound) versus 2-methylpropanoyl (G512-0215) introduces steric differences that could affect binding to enzymatic pockets .
Physicochemical Properties
Melting points and solubility data are critical for formulation and bioavailability:
- Melting Points: Analogs like Compound 24 (methanesulfonamide derivative) exhibit a melting point of 236–237°C, while others (e.g., Compound 21 in ) melt at 220–221°C, suggesting that bulkier substituents (e.g., propanoyl vs. methyl) increase thermal stability .
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